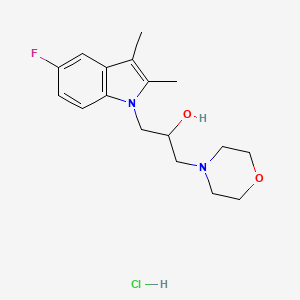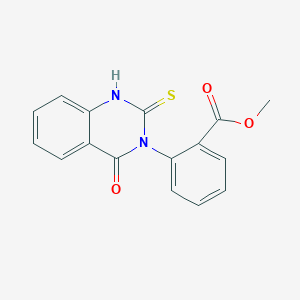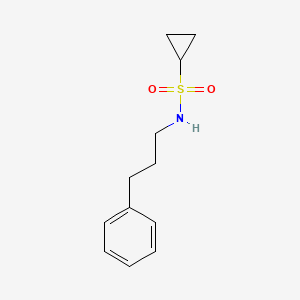![molecular formula C15H23N3O2 B6580161 3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea CAS No. 1207028-58-7](/img/structure/B6580161.png)
3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea, or “3-CPP-1-MPU” for short, is an important compound in the field of organic chemistry. It is a cyclopropyl urea derivative, and has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
3-CPP-1-MPU has been studied extensively for its potential applications in scientific research. It has been used as a substrate for the synthesis of new compounds, and as a reactant in the synthesis of drugs and other compounds. Additionally, it has been used in the synthesis of peptide and peptidomimetic compounds, and as a catalyst in the synthesis of organic compounds.
Mechanism of Action
The mechanism of action of 3-CPP-1-MPU is not yet fully understood. However, studies have suggested that it may act as an inhibitor of enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, it has been shown to interact with other proteins, such as G-protein coupled receptors and calcium channels, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CPP-1-MPU are not yet fully understood. However, studies have suggested that it may have an effect on the activity of enzymes, such as acetylcholinesterase, as well as other proteins, such as G-protein coupled receptors and calcium channels. Additionally, it has been shown to have an effect on the expression of certain genes, which may be involved in its mechanism of action.
Advantages and Limitations for Lab Experiments
The advantages of using 3-CPP-1-MPU for lab experiments include its availability, low cost, and ease of synthesis. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in lab experiments. For example, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes are still being studied.
Future Directions
The potential future directions for the use of 3-CPP-1-MPU in scientific research include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and other areas. Additionally, further research could be conducted into its potential use as a substrate for the synthesis of new compounds, and its potential use as a catalyst in the synthesis of organic compounds.
Synthesis Methods
3-CPP-1-MPU is synthesized from piperidine, furan, and cyclopropyl bromide. The synthesis process begins with the reaction of piperidine and furan, which are reacted in the presence of a base (such as sodium hydroxide) to form the desired product. The reaction of piperidine and furan is followed by the addition of cyclopropyl bromide to the reaction mixture. This reaction is carried out at a temperature of around 0°C, and the product is then isolated via column chromatography.
properties
IUPAC Name |
1-cyclopropyl-3-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c19-15(17-13-3-4-13)16-10-12-5-7-18(8-6-12)11-14-2-1-9-20-14/h1-2,9,12-13H,3-8,10-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQOSNQIIWYJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B6580083.png)
![1-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B6580089.png)

![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)
![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)
![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)
![N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B6580136.png)
![N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580137.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)
![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)


